molecular formula C11H16O3 B3175141 Ethyl 6-oxospiro[2.5]octane-5-carboxylate CAS No. 956079-08-6

Ethyl 6-oxospiro[2.5]octane-5-carboxylate

Cat. No.: B3175141
CAS No.: 956079-08-6
M. Wt: 196.24 g/mol
InChI Key: ADUCMVOEOKSSOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxospiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxospiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 6-oxospiro[2.5]octane-5-carboxylate is primarily used in scientific research due to its unique structure and reactivity. Its applications include:

Mechanism of Action

The mechanism of action of Ethyl 6-oxospiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxospiro[2.5]octane-5-carboxylate is unique due to its specific spiro structure and the position of the functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 6-oxospiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)8-7-11(5-6-11)4-3-9(8)12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUCMVOEOKSSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956079-08-6
Record name ethyl 6-oxospiro[2.5]octane-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of spiro[2.5]octan-6-one (prepared according to the procedure reported in US2008176926) (0.900 g, 7.25 mmol) in dimethylformamide (10 ml) at 5° C. was added sodium hydride (0.580 g, 60%, 14.50 mmol) under a nitrogen atmosphere over a period of 10 min and the resulting mixture was stirred for an additional 20 min at the same temperature. To this reaction mixture, diethylcarbonate (1.72 g, 14.50 mmol) was added at 5° C. and stirred for 1 h and then allowed to stir at room temperature for 2 h. The progress of the reaction was monitored by TLC. The reaction mixture was cooled to 0° C. and quenched with saturated ammonium chloride (10 ml) and diluted with water (30 ml). The resulting mixture was extracted with diethyl ether (2×20 ml), and the combined organic layer was washed with water (2×20 ml), dried over anhydrous sodium sulphate, filtered, and the solvent was removed under reduced pressure to obtain a crude product which was purified by flash chromatography over silica gel (100-200 mesh) using 1% ethyl acetate in hexane as eluent to yield the title compound (0.510 g, 35.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
35.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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